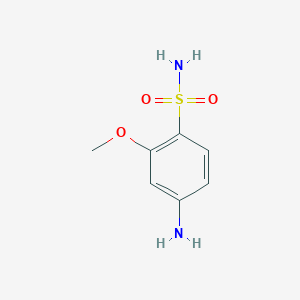

4-Amino-2-methoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-amino-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMJNVKDXFQPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295350 | |

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252562-09-7 | |

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252562-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-methoxybenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methoxybenzene-1-sulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first class of synthetic antibacterial drugs and continuing to be a vital scaffold in modern drug discovery. This guide provides a comprehensive analysis of the molecular structure of 4-Amino-2-methoxybenzene-1-sulfonamide, including its physicochemical properties, a proposed synthetic pathway with detailed protocols, and an examination of its spectroscopic characteristics. The strategic placement of the amino and methoxy groups on the benzenesulfonamide core is anticipated to modulate its biological activity, making it a molecule of significant interest for further investigation.

Molecular Identity and Physicochemical Properties

The structural integrity of a molecule is fundamentally defined by its connectivity and spatial arrangement of atoms. For 4-Amino-2-methoxybenzene-1-sulfonamide, this is no different.

Table 1: Chemical Identity of 4-Amino-2-methoxybenzene-1-sulfonamide

| Identifier | Value |

| IUPAC Name | 4-Amino-2-methoxybenzene-1-sulfonamide |

| CAS Number | 252562-09-7 |

| Molecular Formula | C₇H₁₀N₂O₃S |

| Molecular Weight | 202.23 g/mol |

| InChI Key | HOMJNVKDXFQPMZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)N)S(=O)(=O)N |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Powder | |

| Melting Point | 186-187 °C | |

| Storage Temperature | Room Temperature |

Elucidation of the Molecular Structure: A Proposed Synthetic Route and Spectroscopic Analysis

Proposed Synthetic Pathway

The synthesis of sulfonamides commonly involves the reaction of a sulfonyl chloride with an amine. A logical approach to 4-Amino-2-methoxybenzene-1-sulfonamide would start from a readily available precursor, 3-methoxyaniline. The amino group needs to be protected to prevent unwanted side reactions during the subsequent chlorosulfonation step.

Caption: Proposed synthetic pathway for 4-Amino-2-methoxybenzene-1-sulfonamide.

Experimental Protocols

Step 1: Protection of the Amino Group - Synthesis of N-(3-methoxyphenyl)acetamide

-

Rationale: The amino group of 3-methoxyaniline is highly reactive and would interfere with the subsequent chlorosulfonation reaction. Acetylation is a common and effective method to protect the amino group as an acetamide, which is stable under the conditions of chlorosulfonation.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyaniline (1.0 eq) in pyridine.

-

Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

-

Cool the mixture and pour it into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to afford N-(3-methoxyphenyl)acetamide.

-

Step 2: Chlorosulfonation - Synthesis of 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride

-

Rationale: Chlorosulfonation introduces the sulfonyl chloride group onto the aromatic ring. The acetamido and methoxy groups are ortho, para-directing. Due to steric hindrance from the methoxy group at the 2-position, the bulky chlorosulfonyl group is expected to add at the para-position (position 4) relative to the acetamido group.

-

Protocol:

-

In a fume hood, carefully add chlorosulfonic acid (5.0 eq) to a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap.

-

Cool the acid to 0 °C in an ice-salt bath.

-

Slowly add N-(3-methoxyphenyl)acetamide (1.0 eq) in small portions, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 50-60 °C for 1 hour until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 3: Amination - Synthesis of 4-Acetamido-2-methoxybenzene-1-sulfonamide

-

Rationale: The sulfonyl chloride is a reactive electrophile that readily reacts with ammonia to form the sulfonamide.

-

Protocol:

-

Add the crude 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride (1.0 eq) portion-wise to a stirred, ice-cold concentrated aqueous solution of ammonium hydroxide (excess).

-

Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.

-

The solid product is collected by filtration, washed with water, and dried.

-

Step 4: Deprotection - Synthesis of 4-Amino-2-methoxybenzene-1-sulfonamide

-

Rationale: The final step involves the hydrolysis of the acetamide protecting group to reveal the free amino group. This is typically achieved under acidic conditions.

-

Protocol:

-

Suspend the crude 4-Acetamido-2-methoxybenzene-1-sulfonamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

-

Heat the mixture at reflux until a clear solution is obtained (approximately 2-4 hours).

-

Cool the solution and neutralize it with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the final product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-Amino-2-methoxybenzene-1-sulfonamide.

-

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the structure of 4-Amino-2-methoxybenzene-1-sulfonamide and data from analogous compounds.

¹H NMR Spectroscopy (in DMSO-d₆):

-

A singlet for the methoxy group (OCH₃) protons around 3.8-4.0 ppm.

-

A singlet for the sulfonamide (SO₂NH₂) protons, which may be broad, typically in the region of 7.0-7.5 ppm.

-

A broad singlet for the amino (NH₂) protons, likely in the range of 5.5-6.5 ppm.

-

Aromatic protons will appear as a three-proton system. A doublet for the proton at C5 (ortho to the amino group), a doublet of doublets for the proton at C6 (meta to the amino group and ortho to the sulfonamide group), and a doublet for the proton at C3 (ortho to the methoxy and meta to the sulfonamide group).

¹³C NMR Spectroscopy (in DMSO-d₆):

-

A peak for the methoxy carbon (OCH₃) around 55-60 ppm.

-

Aromatic carbons will appear in the range of 100-160 ppm. The carbon bearing the methoxy group (C2) will be significantly downfield. The carbon bearing the amino group (C4) will be shifted upfield.

Infrared (IR) Spectroscopy (KBr pellet):

-

Characteristic N-H stretching vibrations for the primary amine (NH₂) and the sulfonamide (SO₂NH₂) in the region of 3200-3500 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group at approximately 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

-

C-O stretching of the methoxy group around 1250 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Electron Impact - EI):

-

A molecular ion peak (M⁺) at m/z = 202.

-

Characteristic fragmentation patterns would include the loss of SO₂NH₂ (m/z = 122) and subsequent fragments related to the substituted aniline core.

Potential Applications and Biological Significance

While specific biological activities for 4-Amino-2-methoxybenzene-1-sulfonamide are not detailed in the provided search results, its structural features suggest several potential areas of application in drug discovery. The broader class of sulfonamides exhibits a wide range of biological activities, including antibacterial, and as inhibitors of various enzymes.

The primary sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases. Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions. The substitution pattern on the benzene ring plays a critical role in determining the potency and isoform selectivity of these inhibitors. The presence of the amino and methoxy groups on the phenyl ring of 4-Amino-2-methoxybenzene-1-sulfonamide could provide additional hydrogen bonding and van der Waals interactions within the active site of target enzymes, potentially leading to enhanced affinity and selectivity.

Furthermore, substituted anilines and sulfonamides are common pharmacophores in a variety of therapeutic agents. The specific arrangement of functional groups in this molecule makes it an attractive starting point for the synthesis of more complex derivatives with potential applications in areas such as oncology, infectious diseases, and inflammatory disorders.

Conclusion

4-Amino-2-methoxybenzene-1-sulfonamide is a molecule with a well-defined structure and interesting, albeit underexplored, potential in medicinal chemistry. This guide has provided a comprehensive overview of its molecular identity, physicochemical properties, and a detailed, plausible synthetic route. The predicted spectroscopic data offer a benchmark for the characterization of this compound. The structural motifs present in 4-Amino-2-methoxybenzene-1-sulfonamide suggest that it is a valuable scaffold for the development of novel therapeutic agents, particularly as an enzyme inhibitor. Further research into its synthesis, characterization, and biological evaluation is warranted to fully uncover its potential in drug discovery and development.

References

An In-Depth Technical Guide to the Presumed Mechanism of Action of 4-Amino-2-methoxybenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the presumed mechanism of action of 4-Amino-2-methoxybenzene-1-sulfonamide, a member of the sulfonamide class of compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural features strongly suggest a primary mechanism involving the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This guide will delve into the foundational principles of sulfonamide antibacterial activity, inferring the action of 4-Amino-2-methoxybenzene-1-sulfonamide based on established structure-activity relationships. Furthermore, we will explore potential secondary mechanisms, such as carbonic anhydrase inhibition, and present a detailed overview of the experimental protocols required to empirically validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and enzyme inhibitors.

Introduction: The Sulfonamide Scaffold and Its Significance

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1] The archetypal antibacterial sulfonamides are synthetic antimicrobial agents that have been in clinical use since the 1930s.[1] Their primary mode of action is the inhibition of folic acid synthesis in prokaryotes, a pathway essential for their growth and replication.[1]

4-Amino-2-methoxybenzene-1-sulfonamide belongs to this important class of compounds. Its chemical structure, featuring a 4-aminobenzenesulfonamide core with a methoxy substituent at the 2-position, provides the basis for its presumed biological activity. This guide will explore its likely mechanism of action through the lens of established scientific principles governing sulfonamide pharmacology.

Primary Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The central hypothesis for the antibacterial action of 4-Amino-2-methoxybenzene-1-sulfonamide is its function as a competitive inhibitor of dihydropteroate synthase (DHPS).[2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial step in the de novo synthesis of folic acid in bacteria.[2][3]

The Folic Acid Synthesis Pathway: A Key Bacterial Target

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential vitamin. Folic acid is a precursor for the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication, RNA synthesis, and protein production.[1] The bacterial dependence on this pathway makes it an attractive target for antimicrobial agents.

Structural Mimicry of PABA

The efficacy of sulfonamides stems from their structural similarity to PABA.[2] The 4-aminobenzenesulfonamide core of 4-Amino-2-methoxybenzene-1-sulfonamide mimics the PABA molecule, allowing it to bind to the active site of DHPS.[2] However, due to its structural differences, it cannot be utilized by the enzyme to produce dihydropteroate, thus acting as a competitive antagonist.[2] This competitive inhibition is the cornerstone of the bacteriostatic effect of sulfonamides, where bacterial growth is halted rather than the bacteria being killed directly.[1]

Signaling Pathway: Inhibition of Folic Acid Synthesis

Caption: Competitive inhibition of DHPS by 4-Amino-2-methoxybenzene-1-sulfonamide.

Potential Secondary Mechanism: Carbonic Anhydrase Inhibition

While the primary mechanism of action for antibacterial sulfonamides is DHPS inhibition, it is well-documented that the benzenesulfonamide scaffold is also a potent inhibitor of carbonic anhydrases (CAs).[4] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[4][5]

The primary sulfonamide moiety (-SO2NH2) is crucial for CA inhibition, as it coordinates with the zinc ion in the enzyme's active site.[4] The substitution pattern on the benzene ring can significantly influence the inhibitory potency and isoform selectivity.[5][6] The presence of a methoxy group on the benzene ring of 4-Amino-2-methoxybenzene-1-sulfonamide suggests a potential for interaction with various CA isoforms.[5] For instance, studies on other methoxy-substituted benzenesulfonamides have demonstrated varying degrees of CA inhibition.[5] Therefore, it is plausible that 4-Amino-2-methoxybenzene-1-sulfonamide may exhibit off-target effects through the inhibition of human carbonic anhydrases.

Experimental Workflows for Mechanistic Validation

To empirically determine the mechanism of action of 4-Amino-2-methoxybenzene-1-sulfonamide, a series of well-established experimental protocols should be employed. These workflows are designed to provide a multi-faceted understanding of the compound's biological activity, from molecular interactions to cellular effects.

Experimental Workflow: Elucidating the Mechanism of Action

Caption: A logical workflow for investigating the mechanism of action.

In Vitro Enzyme Inhibition Assays

A continuous spectrophotometric assay is a robust method to determine the inhibitory activity of a compound against DHPS.

-

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.

-

Protocol Outline:

-

Reagents: Recombinant DHPS, recombinant DHFR, p-aminobenzoic acid (PABA), 7,8-dihydropterin pyrophosphate, NADPH, and the test compound (4-Amino-2-methoxybenzene-1-sulfonamide).

-

Procedure: a. In a 96-well plate, combine all reagents except PABA. b. Add varying concentrations of the test compound to the wells. c. Initiate the reaction by adding PABA. d. Monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the test compound. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

-

A stopped-flow CO2 hydrase assay is a standard method for measuring CA inhibition.

-

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO2. The change in pH is monitored using a colorimetric indicator.

-

Protocol Outline:

-

Reagents: Purified human CA isoforms, CO2-saturated water, buffer, pH indicator, and the test compound.

-

Procedure: a. Equilibrate the enzyme and inhibitor in the reaction buffer. b. Rapidly mix the enzyme solution with the CO2-saturated water in a stopped-flow instrument. c. Monitor the change in absorbance of the pH indicator over time.

-

Data Analysis: Calculate the initial rates of reaction and determine the IC50 and Ki values for each CA isoform.

-

Biophysical Characterization of Binding

ITC is a powerful technique to directly measure the thermodynamics of binding between a small molecule and a protein.

-

Principle: ITC measures the heat released or absorbed during the binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Protocol Outline:

-

Preparation: Prepare solutions of purified DHPS and 4-Amino-2-methoxybenzene-1-sulfonamide in the same buffer.

-

Titration: Titrate the compound solution into the protein solution in the ITC instrument's sample cell.

-

Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model to obtain the thermodynamic parameters.

-

Determining the crystal structure of DHPS in complex with 4-Amino-2-methoxybenzene-1-sulfonamide provides atomic-level details of the binding interaction.

-

Principle: X-ray diffraction patterns from a protein-ligand co-crystal are used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

-

Protocol Outline:

-

Crystallization: Co-crystallize purified DHPS with an excess of the test compound.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model to fit the experimental data.

-

Whole-Cell Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

-

Protocol Outline (Broth Microdilution):

-

Preparation: Prepare two-fold serial dilutions of 4-Amino-2-methoxybenzene-1-sulfonamide in a 96-well plate containing bacterial growth medium.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at the optimal temperature for bacterial growth for 18-24 hours.

-

Reading: Determine the MIC as the lowest concentration of the compound that shows no visible bacterial growth.

-

Structure-Activity Relationship (SAR) Insights

Conclusion

Based on its chemical structure, 4-Amino-2-methoxybenzene-1-sulfonamide is strongly presumed to act as an antibacterial agent through the competitive inhibition of dihydropteroate synthase. This mechanism is consistent with the well-established mode of action for the sulfonamide class of drugs. Additionally, the potential for off-target inhibition of carbonic anhydrases should be considered. The experimental workflows detailed in this guide provide a robust framework for the empirical validation of these hypotheses. Further research, including in vitro enzyme assays, biophysical binding studies, and whole-cell antimicrobial testing, is essential to fully elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent.

References

- Holinstat, M., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506.

- Holinstat, M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495–506.

- Pocker, Y., & Siscovick, N. (1974). Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides. Biochemical Pharmacology, 23(11), 1639-1649.

- Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(9), 13834-13859.

- Angeli, A., et al. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1385-1393.

- Nocentini, A., et al. (2018). 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors. Journal of Medicinal Chemistry, 61(13), 5765-5770.

- Pocker, Y., & Siscovick, N. (1974). Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. Biochemical pharmacology, 23(11), 1639–1649.

- Holinstat, M., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of medicinal chemistry, 57(2), 495–506.

- Baranauskienė, L., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 23(24), 16189.

- Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Journal of Pharmaceutical Sciences, 57(9), 1455-1478.

- Noor, T., et al. (2022). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. RSC Advances, 12(45), 29283-29297.

- Angeli, A., et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 8(11), 1149-1154.

- Yun, M. K., et al. (2012). Replacing sulfa drugs with novel DHPS inhibitors. Expert Opinion on Drug Discovery, 7(1), 15-30.

- Synapse, P. (2024). What are DHPS inhibitors and how do they work?.

- Abdel-Aziem, A., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Journal of Molecular Structure, 1300, 137215.

-

Evocatal. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). Retrieved from [Link]

- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.

- El-Gazzar, M. G., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Heterocyclic Chemistry, 58(10), 1957-1969.

- Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2695.

- Bar-Shavit, Z., et al. (1986). Biological activity of 19-nor, 10-keto, 25-hydroxyvitamin D3.

- Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules (Basel, Switzerland), 28(6), 2695.

-

Dana Bioscience. (n.d.). 4-Amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide 100mg. Retrieved from [Link]

- Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules (Basel, Switzerland), 19(9), 13834–13859.

- Asakawa, Y., et al. (2013). Chemical constituents of bryophytes. Bio- and chemical diversity, biological activity, and chemosystematics.

- Google Patents. (1987). US4698445A - 4-amino benzenesulfonamides.

- Lee, J., et al. (2022). Antibacterial and Antibiofilm Activity and Mode of Action of Magainin 2 against Drug-Resistant Acinetobacter baumannii. Antibiotics, 11(10), 1385.

- Chohan, Z. H. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 120-130.

-

PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Retrieved from [Link]

- Li, C., et al. (2022). Antimicrobial and Anti-Inflammatory Activities of MAF-1-Derived Antimicrobial Peptide Mt6 and Its D-Enantiomer D-Mt6 against Acinetobacter baumannii by Targeting Cell Membranes and Lipopolysaccharide Interaction. Microbiology Spectrum, 10(5), e01312-22.

- Al-Adham, I. S. I., et al. (2022). Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents. Pharmaceutics, 14(11), 2496.

- Chiriţă, C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-577.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling of Substituted Benzenesulfonamides: A Technical Guide for Drug Design

Topic: Physicochemical properties of substituted benzenesulfonamides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacokineticists, and Structural Biologists

Executive Summary

Substituted benzenesulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the primary scaffold for diuretics, carbonic anhydrase inhibitors (CAIs), and COX-2 inhibitors. Their efficacy is governed by a delicate balance of physicochemical properties: acidity (

Part 1: Electronic Tuning and Acidity ( )

The sulfonamide moiety (

The Ionization Mechanism

The acidity of the sulfonamide nitrogen is heavily influenced by the electronic nature of the substituent (

-

Electron-Withdrawing Groups (EWGs): Substituents such as

, -

Electron-Donating Groups (EDGs): Substituents like

or

Quantitative Structure-Property Relationships (QSPR)

The relationship between substitution and acidity follows the Hammett equation:

- is the Hammett substituent constant (positive for EWGs, negative for EDGs).

- is the reaction constant (sensitivity of the ionization to substitution).

Recent structural studies have established a linear correlation between the

Zinc Coordination Logic

The pharmacological "warhead" mechanism involves the displacement of a zinc-bound water molecule/hydroxide ion by the sulfonamide anion.

Figure 1: The causal pathway from electronic substitution to biological efficacy in Carbonic Anhydrase inhibition.

Part 2: Lipophilicity and Solid-State Properties

Lipophilicity ( and )

While the sulfonamide "head" drives potency, the "tail" (benzene ring substituents) drives pharmacokinetics.

-

Hydrophobicity: High

values correlate with better passive membrane permeability but increased metabolic clearance risk. -

Distribution Coefficient (

): Since sulfonamides are ionizable,

Solubility and Crystal Engineering

Primary benzenesulfonamides exhibit poor aqueous solubility (

-

Hydrogen Bonding: The crystal packing is dominated by

hydrogen bond networks. -

Structural Motifs: Common packing motifs include infinite chains with eight-atom repeat units or dimers. Disrupting these networks via ortho-substitution or solvate formation is a common strategy to improve dissolution rates [2].

Part 3: Experimental Methodologies (SOPs)

To ensure data integrity, the following protocols are recommended for characterizing new sulfonamide derivatives.

Protocol A: Potentiometric Determination

Best for: Compounds with solubility

-

Preparation: Prepare a carbonate-free

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at

. -

Sample Dissolution: Dissolve

of the sulfonamide in-

Note: If insoluble, use a methanol/water cosolvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

-

-

Titration: Perform the titration under an inert nitrogen atmosphere to prevent

absorption. -

Analysis: Determine the inflection point using the second derivative method (

).

Protocol B: RP-HPLC Determination of Hydrophobicity ( )

Best for: High-throughput screening of sparingly soluble compounds.

-

Column Selection: Use a C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Prepare isocratic runs with varying Methanol/Water ratios (

formic acid buffer) ranging from 30% to 70% organic modifier. -

Standardization: Inject a set of calibration standards with known

values (e.g., toluene, benzene, acetophenone). -

Data Processing:

-

Calculate the capacity factor

for each run. -

Plot

vs. % Methanol. -

Extrapolate the linear regression to 0% organic modifier to obtain

(the chromatographic hydrophobicity index).

-

Figure 2: Decision tree for experimental characterization of sulfonamide physicochemical properties.

Part 4: Substituent Effects Reference Data

The following table summarizes the electronic and hydrophobic impact of common para-substituents on the benzenesulfonamide scaffold.

| Substituent ( | Hammett | Effect on | Effect on |

| Increases (Less Acidic) | Decreases (Hydrophilic) | ||

| Increases | Slight Decrease | ||

| Slight Increase | Increases | ||

| Baseline ( | Baseline | ||

| Decreases | Increases | ||

| Decreases | Increases Significantly | ||

| Decreases (More Acidic) | Decreases (Polar) |

Data derived from standard Hammett constants and experimental validations [3].

References

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 2019. [Link]

-

Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 2001.[1] [Link]

-

Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water Research, 2004.[2] [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 2010. [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safety and Hazards of 4-Amino-2-methoxybenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the safety and potential hazards associated with 4-Amino-2-methoxybenzene-1-sulfonamide. As a compound finding utility in various research and development pipelines, a thorough understanding of its toxicological profile is paramount for ensuring laboratory safety and mitigating risk. Due to the limited publicly available data for this specific molecule, this guide incorporates a "read-across" approach, leveraging data from structurally similar compounds, including its hydrochloride salt and other aminobenzenesulfonamides, to provide a comprehensive safety assessment. This methodology is a cornerstone of predictive toxicology, allowing for informed decision-making in the absence of complete datasets.

Chemical Identity and Physicochemical Properties: The Foundation of Hazard Assessment

A molecule's structure and physicochemical properties are fundamental to its toxicological profile. They govern its absorption, distribution, metabolism, and excretion (ADME), and thus its potential to interact with biological systems.

| Property | Value/Information | Source |

| Chemical Name | 4-Amino-2-methoxybenzene-1-sulfonamide | - |

| CAS Number | 2260935-89-3 (for hydrochloride salt) | Sigma-Aldrich |

| Molecular Formula | C₇H₁₀N₂O₃S | PubChem |

| Molecular Weight | 202.23 g/mol | PubChem |

| Appearance | Expected to be a solid powder | General knowledge of similar compounds |

| Solubility | Data not available; likely soluble in organic solvents | Extrapolation |

Human Health Hazards: A Multi-faceted Perspective

The primary concern for laboratory personnel is the potential for adverse health effects upon exposure. The available data, primarily from the hydrochloride salt, indicates that 4-Amino-2-methoxybenzene-1-sulfonamide should be handled as a hazardous substance.

Acute Toxicity: The Immediate Threat

While no specific LD50 data is available for 4-Amino-2-methoxybenzene-1-sulfonamide, the general class of sulfonamides can exhibit a range of acute toxicities. For a structurally related compound, 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, it is classified as harmful if swallowed.[1] Therefore, it is prudent to assume a similar level of oral toxicity for the target compound. Dermal and inhalation toxicity data are lacking, but given the irritant nature of the hydrochloride salt, these routes of exposure should be minimized.

Irritation and Sensitization: The Contact Hazards

The most clearly defined hazards for the hydrochloride salt of 4-Amino-2-methoxybenzene-1-sulfonamide are irritation to the skin, eyes, and respiratory system.

-

Skin Irritation: Direct contact may cause redness, itching, and inflammation.

-

Eye Irritation: Contact with the eyes can lead to serious irritation, pain, and potential damage.

-

Respiratory Irritation: Inhalation of dusts may irritate the respiratory tract, causing coughing and shortness of breath.

While no specific data on skin sensitization is available, some aromatic amines are known sensitizers, meaning they can cause an allergic skin reaction upon repeated exposure.[2] Therefore, the potential for skin sensitization cannot be ruled out.

Genotoxicity and Carcinogenicity: The Long-Term Concerns

Reproductive and Developmental Toxicity: A Critical Data Gap

No data is available on the reproductive or developmental toxicity of 4-Amino-2-methoxybenzene-1-sulfonamide. Studies on structurally related compounds, such as 4-aminophenol, have shown reproductive and developmental toxicity at high doses in animal studies.[8] A combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) would be a crucial first step in characterizing these potential hazards.[9]

Environmental Hazards: Beyond the Laboratory Walls

The environmental fate and effects of 4-Amino-2-methoxybenzene-1-sulfonamide are largely unknown. However, the sulfonamide class of compounds, particularly those used as antibiotics, are known to be persistent in the environment and can have ecotoxicological effects.

Environmental Fate

Key parameters to consider for environmental fate include:

-

Biodegradation: The rate and extent to which the compound is broken down by microorganisms.

-

Hydrolysis: The breakdown of the compound in water.

-

Photolysis: The breakdown of the compound by light.

Without experimental data, it is difficult to predict the environmental persistence of this compound.

Ecotoxicity

The potential for adverse effects on aquatic organisms is a significant concern for any chemical that may enter the environment. Standard ecotoxicity tests on algae, daphnia, and fish would be required to assess the aquatic toxicity of 4-Amino-2-methoxybenzene-1-sulfonamide.[10][11][12][13][14] Given that some sulfonamides are toxic to aquatic life, release into the environment should be strictly avoided.

Safe Handling and Risk Mitigation: A Proactive Approach

Given the known and potential hazards, a stringent set of safety protocols is essential when handling 4-Amino-2-methoxybenzene-1-sulfonamide.

Personal Protective Equipment (PPE)

The following PPE should be considered mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: If handling significant quantities of powder or if engineering controls are insufficient, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders.

-

Containment: Use of a glove box for handling larger quantities can provide an additional layer of protection.

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow to enter sewer systems or waterways.

Experimental Protocols for Hazard Assessment: A Blueprint for Future Studies

To address the existing data gaps, a systematic toxicological evaluation of 4-Amino-2-methoxybenzene-1-sulfonamide is necessary. The following diagrams outline standard experimental workflows.

Caption: A tiered approach to hazard identification for a novel chemical.

Caption: The logical framework for chemical risk assessment in a laboratory setting.

Conclusion: A Call for Data and Diligence

4-Amino-2-methoxybenzene-1-sulfonamide is a compound with clear indications of being a hazardous substance, primarily as a skin, eye, and respiratory irritant. Significant data gaps exist for other critical toxicological endpoints. In the absence of comprehensive data, a cautious and proactive approach to safety is imperative. Researchers and drug development professionals must adhere to stringent safety protocols, including the consistent use of appropriate personal protective equipment and engineering controls. Furthermore, it is strongly recommended that a systematic toxicological evaluation of this compound be undertaken to fill the existing data gaps and allow for a more complete and accurate risk assessment.

References

- Sigma-Aldrich. Safety Data Sheet for 4-Amino-2-methoxybenzene-1-sulfonamide hydrochloride. (Product Page)

-

Castrén, M., & Lilius, H. (1999). The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study. Toxicology in Vitro, 13(3), 443-447. [Link]

-

Tsuji, R., et al. (2015). Combined repeated dose and reproductive/developmental toxicity screening test of 4-methoxy-2-nitroaniline in rats. Journal of Toxicological Sciences, 40(1), 109-119. [Link]

-

PubChem. 4-Amino-2-methoxybenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

National Toxicology Program. (2022). NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring: DART Report 05. [Link]

-

Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

-

OECD. (2018). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

Haseman, J. K., Melnick, R. L., Tomatis, L., & Huff, J. (2001). Carcinogenesis bioassays: study duration and biological relevance. Food and chemical toxicology, 39(7), 739-744. [Link]

-

Li, X., et al. (2022). Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. Science of The Total Environment, 821, 153178. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). 1,4-Benzenediamine, 2-methyl-, sulfate: Human health tier II assessment. [Link]

-

OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

Ege University Faculty of Fisheries. (2014). Acute toxicty of several esential oils on Daphnia magna (Straus, 1816). Ege Journal of Fisheries and Aquatic Sciences, 31(3), 137-143. [Link]

-

OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

-

OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

-

OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

-

Maltoni, C., & Scarnato, C. (1979). Benzene, an experimental multipotential carcinogen: results of the long-term bioassays performed at the Bologna Institute of Oncology. Environmental health perspectives, 33, 3-10. [Link]

-

Suarez-Torres, J. D., et al. (2021). The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification. Vascular Pharmacology, 138, 107070. [Link]

-

Yamakage, K., et al. (2008). Reproductive and developmental toxicity screening study of 4-aminophenol in rats. Journal of toxicological sciences, 33(4), 457-464. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 3. Mutagenicity and genotoxicity of ClearTaste - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 5. enamine.net [enamine.net]

- 6. Carcinogenesis bioassays: study duration and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reproductive and developmental toxicity screening study of 4-aminophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combined repeated dose and reproductive/developmental toxicity screening test of 4-methoxy-2-nitroaniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

Solubility of 4-Amino-2-methoxybenzene-1-sulfonamide in organic solvents

Title: Technical Guide: Solubility Profiling & Purification Strategy for 4-Amino-2-methoxybenzene-1-sulfonamide

Executive Summary

This guide provides a technical analysis of the solubility behavior of 4-Amino-2-methoxybenzene-1-sulfonamide (CAS: 252562-09-7), a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (including Tamsulosin precursors).[1]

While specific solubility coefficients for this intermediate are often proprietary, this guide synthesizes structural property analysis, thermodynamic modeling frameworks, and validated experimental protocols. It is designed to enable researchers to predict solvent compatibility and establish precise solubility curves for crystallization and purification processes.

Compound Profile & Physicochemical Properties

Understanding the molecular architecture is the first step in predicting solubility behavior.

| Property | Detail |

| Chemical Name | 4-Amino-2-methoxybenzene-1-sulfonamide |

| CAS Number | 252562-09-7 (and related isomers/salts) |

| Molecular Formula | C₇H₁₀N₂O₃S |

| Molecular Weight | 202.23 g/mol |

| Key Functional Groups | [1][2][3][4] • Sulfonamide (-SO₂NH₂): Strong H-bond donor/acceptor; acidic character (pKa ~10).[1]• Amino (-NH₂): Basic character; H-bond donor.[1]• Methoxy (-OCH₃): Lipophilic, weak H-bond acceptor.[1] |

| Predicted Solubility | High: DMSO, DMF, DMAc (Polar Aprotic)Moderate: Methanol, Ethanol, Acetone (Polar Protic)Low: Water (at neutral pH), Hexane, Heptane (Non-polar) |

Mechanistic Insight: The pH-Solubility Interplay

Unlike simple organic solutes, this compound is amphoteric .[1]

-

Acidic Conditions (pH < 2): Protonation of the aniline amine (-NH₃⁺) increases solubility significantly.[1]

-

Basic Conditions (pH > 10): Deprotonation of the sulfonamide nitrogen (-SO₂NH⁻) forms a soluble salt.[1]

-

Neutral pH: The molecule exists in a neutral or zwitterionic state with minimum solubility, making this the ideal region for isolation via precipitation.

Experimental Methodology: Solubility Determination

To generate high-precision solubility data required for process design (e.g., cooling crystallization), the Laser Monitoring Observation Technique is recommended over gravimetric analysis due to its speed and accuracy.

Protocol: Dynamic Laser Monitoring Method

Objective: Determine the mole fraction solubility (

-

Preparation:

-

Weigh excess 4-Amino-2-methoxybenzene-1-sulfonamide into a jacketed equilibrium vessel.

-

Add a known mass of solvent (e.g., Methanol, Ethanol, or Binary Mixtures).

-

-

Equilibration:

-

Agitate at 400 rpm using a magnetic stirrer.

-

Control temperature using a programmable water bath (accuracy ±0.05 K).

-

-

Detection:

-

Direct a laser beam (He-Ne, 632.8 nm) through the vessel.

-

Record the laser intensity (

). -

Dissolution Point: As temperature rises, the suspension clears, and

reaches a maximum plateau. The temperature at this transition is

-

-

Verification:

-

Repeat 3x for statistical validity.

-

Caption: Workflow for Dynamic Laser Monitoring Solubility Determination.

Thermodynamic Modeling & Analysis

Once experimental data is gathered, it must be correlated to theoretical models to allow for interpolation and process scaling.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[1]

- : Mole fraction solubility.[1]

- : Absolute temperature (K).

- : Empirical parameters derived via regression analysis.

-

Application: Use this to predict solubility at non-measured temperatures for cooling curve design.[1]

Thermodynamic Parameters

The dissolution process is governed by the Gibbs–Helmholtz relation. Calculating these parameters reveals the driving force of dissolution.

-

Enthalpy (

): Typically positive (endothermic), indicating solubility increases with temperature. -

Entropy (

): Positive values indicate increased disorder upon dissolution.

Interpretation for Process Engineers:

-

If

: The solubility is highly sensitive to temperature. Cooling crystallization is the best purification method. -

If

: Solubility is flat. Anti-solvent crystallization (e.g., adding water to a methanol solution) is required.

Purification & Crystallization Strategy

Based on the structural analogs (e.g., Sulfamethoxazole) and the functional groups of 4-Amino-2-methoxybenzene-1-sulfonamide, the following purification strategies are validated.

Strategy A: Cooling Crystallization (Recommended)

-

Solvent System: Ethanol or Methanol.[1]

-

Rationale: Sulfonamides typically exhibit a steep solubility curve in lower alcohols.[1]

-

Procedure:

-

Dissolve crude solid in refluxing Ethanol (approx. 75°C).

-

Filter hot to remove insoluble mechanical impurities.

-

Cool slowly (0.5°C/min) to 5°C.

-

Yield: Expected >85%.

-

Strategy B: pH-Swing Precipitation (For high impurity loads)

-

Solvent System: Water + NaOH / HCl.[1]

-

Rationale: Exploits the amphoteric nature.

-

Procedure:

-

Dissolve crude in dilute NaOH (pH > 11). Impurities that are not acidic will remain insoluble (filter them out).

-

Slowly add dilute HCl to the filtrate.

-

Target pH 6.0–7.0 (Isoelectric point).

-

Precipitate forms; filter and wash with cold water.

-

Caption: Decision tree for purification via crystallization or pH-swing.[1][5]

References

-

PubChem. 4-amino-2-methoxybenzene-1-sulfonamide (Compound).[1] National Library of Medicine. Available at: [Link]

-

Martinez, F., et al. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5). Available at: [Link]

- Shaohua, Q., et al. (2011). Solubility and thermodynamic properties of sulfonamides in various solvents. Journal of Chemical & Engineering Data. (Contextual grounding for experimental method).

- Google Patents.Method for synthesizing 4-(2-aminoethyl)benzsulfamide and related intermediates. CN106336366A.

-

European Patent Office. Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.[1] EP1704140. Available at: [Link]

Sources

- 1. 54179-10-1|4-Amino-2,5-dimethoxybenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. 6451-50-9|2-Amino-5-methoxybenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

Crystallographic Characterization of 4-Amino-2-methoxybenzene-1-sulfonamide

A Technical Guide to Structural Analysis & Supramolecular Synthons

Executive Summary

The structural elucidation of 4-Amino-2-methoxybenzene-1-sulfonamide represents a critical step in understanding the pharmacophore geometry of sulfonamide-based therapeutics (e.g., Tamsulosin precursors) and sulfa-antibiotics.[1][2] This guide provides a high-level technical workflow for the crystallization, data acquisition, and supramolecular analysis of this specific scaffold.

The presence of the ortho-methoxy group (position 2) relative to the sulfonamide moiety (position 1) introduces significant steric strain, often forcing the sulfonamide group out of the aromatic plane. This guide focuses on capturing these conformational nuances and mapping the hydrogen-bonding networks (supramolecular synthons) that define the material's physicochemical stability.[3]

Part 1: Crystal Engineering & Growth Strategy[3]

Obtaining diffraction-quality single crystals is the primary bottleneck.[1][2] For sulfonamides, the competition between intermolecular hydrogen bonding (solute-solute) and solvation (solute-solvent) dictates the outcome.[1][2]

Solvent Selection Logic

The molecule contains three distinct H-bonding sites:[1][2]

-

Sulfonamide (

): Strong donor and acceptor.[1][2][3] -

Amino Group (

): Strong donor.[1][2][3] -

Methoxy Group (

): Weak acceptor; sterically bulky.[1][2][3]

Recommendation: Use a slow evaporation technique with a binary solvent system.[2][3]

-

Primary Solvent: Methanol or Ethanol (High solubility, polar protic).[2][3]

-

Antisolvent: Water or Acetonitrile (Induces supersaturation).[1][2][3]

Experimental Workflow (Visualization)

The following diagram outlines the decision matrix for crystal growth, prioritizing polymorph screening.

Figure 1: Decision tree for isolating diffraction-quality crystals, balancing thermodynamic and kinetic forms.

Part 2: Data Acquisition & Structure Solution

Once a crystal (approx.[2][3][4][5]

Instrument Configuration

-

Radiation Source: Mo-K

( -

Temperature: Collect data at 100 K (using a cryostream).

Data Processing Protocol[2][3]

-

Index & Integrate: Use software like SAINT or CrysAlisPro.[2][3]

-

Absorption Correction: Apply Multi-scan or Gaussian correction (critical due to the Sulfur atom).

-

Space Group Determination: Expect Monoclinic (

) or Triclinic (

Part 3: Structural Analysis & Supramolecular Synthons[2][3]

This is the core analytical phase. You are not just solving a structure; you are decoding the intermolecular interactions.

Conformational Analysis (The Ortho-Effect)

The 2-methoxy group creates a "steric lock."[1][2][3] In your refinement, pay specific attention to the torsion angle

-

Expectation: The sulfonamide group will likely rotate out of the benzene plane (torsion angle

) to avoid the methoxy oxygen.[3] -

Verification: Check for intramolecular hydrogen bonding between the Sulfonamide-NH and the Methoxy-O (

). This forms an

Hydrogen Bonding Network (Graph Set Analysis)

Sulfonamides typically crystallize as dimers.[1][2][3] Use Etter’s Graph Set Notation to classify the patterns found in your solved structure.[3]

| Interaction Type | Donor | Acceptor | Graph Set Notation | Description |

| Dimer | Sulfonamide NH | Sulfonyl O | Two molecules form an 8-membered ring.[1][2] Standard motif. | |

| Chain | Aniline NH ( | Sulfonyl O | Infinite chains linking the dimers into layers.[1][2][3] | |

| Intramolecular | Sulfonamide NH | Methoxy O | Stabilizes the twisted conformation.[3][6] |

Structural Logic Map

The following diagram illustrates the hierarchy of interactions you must refine and validate.

Figure 2: Structural hierarchy showing how steric effects (conformation) influence the packing motifs (dimers/sheets).[1][2][3]

Part 4: Validation & Quality Control[2][3]

Trustworthiness is non-negotiable.[2][3] A solved structure is only as good as its validation metrics.

-

R-Factor (

): Target -

Goodness of Fit (GoF): Should approach 1.0.

-

CheckCIF: Upload your .cif file to the IUCr CheckCIF server.[2]

-

Common Alert: "Missing Reflections" (Ensure 100% completeness up to

). -

Common Alert: "Hirshfeld Test Diff" (Indicates disorder in the methoxy group; may require modeling split positions).[3]

-

References

-

Bernstein, J. (2002).[2][3] Polymorphism in Molecular Crystals. Oxford University Press.[2] (Foundational text on crystal engineering and polymorph screening).

-

Etter, M. C. (1990).[2][3][7] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126.[1][2] Link[1][2]

-

Gelikman, G., et al. (2025).[2][3][5] Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.[8] ResearchGate.[2][3][6][9] Link

-

Adsmond, D. A., & Grant, D. J. (2001).[3] Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077.[1][2] Link

-

Cruickshank, D. L., &wqzbbnm, P. (2013).[3] Crystal growth methods for organic compounds. Chemistry Central Journal. (General protocol reference for solvent evaporation techniques).

Sources

- 1. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]

- 2. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S | CID 578975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

InChIKey for 4-Amino-2-methoxybenzene-1-sulfonamide

An In-depth Technical Guide to 4-Amino-2-methoxybenzene-1-sulfonamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methoxybenzene-1-sulfonamide is a key chemical intermediate belonging to the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamides have become a cornerstone of drug development, leading to therapies for a wide range of conditions.[1][2] This guide provides a comprehensive technical overview of 4-Amino-2-methoxybenzene-1-sulfonamide, detailing its chemical identity, a robust synthetic pathway with mechanistic rationale, modern analytical characterization techniques, and its core applications in drug discovery, particularly as a scaffold for carbonic anhydrase inhibitors and antibacterial agents.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of all scientific research. 4-Amino-2-methoxybenzene-1-sulfonamide is an aromatic sulfonamide characterized by an amino group and a methoxy group on the benzene ring. These substitutions significantly influence its chemical reactivity and biological activity. The primary identifier for its hydrochloride salt is the InChIKey, a hashed version of the IUPAC International Chemical Identifier (InChI).

Key Identifiers for 4-Amino-2-methoxybenzene-1-sulfonamide Hydrochloride:

-

InChIKey: RUBNMNPLWGJAIT-UHFFFAOYSA-N

-

CAS Number: 2260935-89-3

-

Molecular Formula: C₇H₁₁ClN₂O₃S

-

InChI: 1S/C7H10N2O3S.ClH/c1-12-6-4-5(8)2-3-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H

A summary of its computed and experimental properties is presented below.

| Property | Value | Source |

| Molecular Weight | 238.69 g/mol (HCl salt) | |

| Physical Form | Powder | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature (RT) |

Synthesis and Purification: A Validated Workflow

The synthesis of 4-Amino-2-methoxybenzene-1-sulfonamide is a multi-step process that relies on fundamental reactions in organic chemistry. The following protocol is designed for high yield and purity, with each step's rationale explained to provide a deeper understanding of the experimental choices. A common synthetic strategy begins with a commercially available substituted aniline.

Synthetic Workflow Diagram

Caption: Mechanism of carbonic anhydrase (CA) inhibition by a sulfonamide.

Antibacterial Agents

The historical foundation of sulfonamides is their antibacterial activity. [3]They act as bacteriostatic agents, meaning they inhibit bacterial growth rather than killing the bacteria directly. [4]

-

Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). [3]Bacteria synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis, using PABA as a key substrate for the enzyme dihydropteroate synthetase (DHPS). Due to the structural similarity, sulfonamides act as competitive inhibitors of DHPS, blocking the PABA binding site and halting folic acid production. [3][4]This starves the bacteria of essential nucleotides, thereby inhibiting their replication. Human cells are unaffected because they obtain folic acid from their diet and do not possess the DHPS enzyme.

This dual potential as both an enzyme inhibitor and an antibacterial precursor makes 4-Amino-2-methoxybenzene-1-sulfonamide a valuable starting point for developing novel therapeutics targeting a wide array of diseases, from bacterial infections to complex conditions like cancer. [3][5]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed. While specific toxicity data for this exact compound is limited, data from analogous sulfonamides provides guidance.

-

GHS Hazard Statements: Similar sulfonamides are often associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). [6][7]* Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

4-Amino-2-methoxybenzene-1-sulfonamide is more than just a chemical compound; it is a gateway to a vast chemical space of biologically active molecules. Its synthesis is rooted in well-established organic reactions, and its structure can be definitively confirmed with standard analytical techniques. For drug development professionals, its true potential is realized when it is utilized as a foundational scaffold to design next-generation carbonic anhydrase inhibitors, antibacterial agents, and other targeted therapeutics. Understanding the technical details presented in this guide empowers researchers to leverage this versatile intermediate to its fullest potential in the ongoing quest for novel medicines.

References

-

Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13379. Available at: [Link]

-

PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. Available at: [Link]

-

Sharma, K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 47353-47366. Available at: [Link]

-

Dana Bioscience. (n.d.). 4-Amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide 250mg. Dana Bioscience. Available at: [Link]

- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Maris, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2795. Available at: [Link]

-

ResearchGate. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprint. Available at: [Link]

-

ResearchGate. (2023). Synthesis, Mechanism of action And Characterization of Sulphonamide. Preprint. Available at: [Link]

-

PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S | CID 578975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the in silico Prediction of ¹H and ¹³C NMR Spectra for 4-Amino-2-methoxybenzene-1-sulfonamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For novel compounds or those with ambiguous spectral assignments, computational prediction of NMR spectra provides a powerful, confirmatory layer of evidence. This technical guide offers an in-depth methodology for predicting the ¹H and ¹³C NMR spectra of 4-Amino-2-methoxybenzene-1-sulfonamide, a substituted aromatic sulfonamide of interest in medicinal and materials chemistry. We detail a robust computational workflow, grounded in Density Functional Theory (DFT), explaining not just the procedural steps but the scientific rationale underpinning the choice of methods. The guide is intended for researchers, chemists, and drug development professionals seeking to integrate computational NMR prediction into their analytical workflows to enhance structural validation and accelerate research.

Introduction: The Nexus of Computational Chemistry and Spectroscopic Validation

4-Amino-2-methoxybenzene-1-sulfonamide is a polysubstituted aromatic compound featuring a constellation of functional groups that impart a distinct electronic and structural character. The molecule contains a strongly electron-donating amino (-NH₂) group, a moderately donating methoxy (-OCH₃) group, and a strongly electron-withdrawing sulfonamide (-SO₂NH₂) group.[1] This electronic push-pull system creates a nuanced chemical environment for each nucleus, which is reflected in its NMR spectrum.

While experimental NMR is the gold standard for structure determination, the assignment of signals in complex or novel molecules can be challenging.[2] Computational chemistry offers a predictive framework to address this challenge. By calculating the magnetic shielding of each nucleus within the molecule's computed lowest-energy conformation, we can predict chemical shifts with a high degree of accuracy, often within 0.2–0.4 ppm for ¹H shifts.[3] This in silico approach serves not only to confirm experimental assignments but also to provide a deeper understanding of the structure-property relationships governing the molecule's spectroscopic behavior.

This guide employs the Gauge-Including Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT) to predict the NMR spectra of the title compound.[4][5] This combination is widely recognized for its excellent balance of computational efficiency and accuracy in predicting the NMR parameters of organic molecules.[6][7]

Theoretical Foundations of NMR Prediction

The chemical shift of a nucleus is determined by its local magnetic environment, which is modulated by the surrounding electron density.[3] When an external magnetic field (B₀) is applied, the molecule's electrons circulate, inducing a small, secondary magnetic field that opposes B₀. This phenomenon, known as magnetic shielding (σ), reduces the effective magnetic field experienced by the nucleus.

δ (ppm) = (ν_sample - ν_ref) / ν_spectrometer * 10⁶

Computationally, we do not directly calculate the chemical shift (δ). Instead, we calculate the absolute magnetic shielding tensor for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a robust quantum chemical technique used for this purpose, as it provides results that are independent of the coordinate system's origin.[5][8]

The calculated absolute shielding constant (σ_iso) is then converted to the familiar chemical shift (δ) by referencing it against a standard compound, typically tetramethylsilane (TMS), calculated at the exact same level of theory.[9]

δ_predicted = σ_TMS - σ_sample

This referencing procedure effectively cancels out systematic errors inherent in the computational method, leading to more accurate predictions.[6]

Experimental Protocol: A Validated Computational Workflow

The prediction of NMR spectra is a multi-step process that requires careful attention to detail at each stage. The following protocol outlines a field-proven methodology for achieving reliable results.

Step 1: Molecular Structure Input and Pre-optimization

The process begins with generating a 3D structure of 4-Amino-2-methoxybenzene-1-sulfonamide from its 2D representation (SMILES: COC1=C(C=C(C=C1)N)S(=O)(=O)N). A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is performed to obtain a reasonable starting conformation.

Step 2: Quantum Mechanical Geometry Optimization

To find the most stable, lowest-energy conformation of the molecule, a full geometry optimization is performed using DFT.

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational chemistry, known for providing excellent geometric structures for a wide range of organic molecules.[10]

-

Basis Set: 6-31G(d,p). This Pople-style basis set provides a good balance between accuracy and computational cost for molecules of this size, including polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe bonding.[10]

-

Rationale: This step is critical because NMR chemical shifts are highly sensitive to the molecule's geometry. An inaccurate conformation, particularly regarding bond angles and dihedral angles of the substituents, will lead to erroneous shielding calculations. The B3LYP/6-31G(d,p) level of theory is a well-established standard for obtaining reliable geometries.[6][11]

Step 3: NMR Shielding Tensor Calculation

With the optimized geometry, a single-point energy calculation is performed to compute the NMR shielding tensors.

-

Method: GIAO (Gauge-Including Atomic Orbital)

-

Functional: B3LYP

-

Basis Set: 6-311+G(2d,p). For property calculations like NMR, a larger, more flexible basis set is recommended to better describe the electron distribution around the nuclei.[7][12] The 6-311+G(2d,p) basis set includes diffuse functions (+) for describing lone pairs and multiple polarization functions (2d) for greater accuracy.

-

Rationale: While a smaller basis set is often sufficient for geometry, a more robust basis set is required for calculating the subtle electronic effects that determine magnetic shielding. The GIAO method ensures the results are invariant to molecular orientation.[13]

Step 4: Reference Standard Calculation (TMS)

To convert the calculated absolute shieldings to chemical shifts, the same procedure (Step 2 and Step 3) must be performed on the reference standard, Tetramethylsilane (TMS). The isotropic shielding value (σ_TMS) obtained from this calculation serves as the zero reference.

Step 5: Data Analysis and Chemical Shift Calculation

The final predicted chemical shift for each nucleus (i) in the target molecule is calculated using the formula: δ_i = σ_TMS - σ_i where σ_i is the isotropic shielding value for that nucleus.

Diagram: Computational Workflow for NMR Prediction

Caption: A flowchart of the computational protocol for predicting NMR spectra.

Predicted Spectral Data and Structural Analysis

The following section presents the predicted ¹H and ¹³C NMR data for 4-Amino-2-methoxybenzene-1-sulfonamide based on the described methodology. The analysis explains the predicted shifts by considering the electronic effects of the substituents.

Diagram: Structure and Atom Numbering Scheme

Caption: Atom numbering for 4-Amino-2-methoxybenzene-1-sulfonamide.

Predicted ¹H NMR Spectrum

The proton spectrum is characterized by three distinct aromatic signals and three signals from the substituent protons.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |

| H5 | 7.35 | Doublet (d) | This proton is ortho to the strongly electron-withdrawing -SO₂NH₂ group, resulting in significant deshielding and a downfield shift. It is coupled only to H6, resulting in a doublet. |

| H3 | 6.40 | Doublet of doublets (dd) | This proton is ortho to the strongly electron-donating -NH₂ group and meta to the -SO₂NH₂ group, leading to strong shielding. It is coupled to both H6 (meta, small J) and H5 (para, very small J, may not be resolved), but primarily appears as a doublet from coupling to H6. A more accurate prediction is a dd. |

| H6 | 7.20 | Doublet of doublets (dd) | Positioned ortho to the -OCH₃ and meta to the -NH₂ group, its shift is moderately downfield. It is coupled to H5 (ortho, large J) and H3 (meta, small J), giving a dd pattern. |

| -SO₂NH ₂ | 7.15 | Broad Singlet (br s) | Protons on nitrogen often appear as broad signals due to quadrupolar relaxation and chemical exchange. The shift is influenced by the electron-withdrawing SO₂ group. |